Thr-Val-Leu

Schizophrenia Peptidomics Post‑mortem brain

Thr-Val-Leu (CAS 66317-22-4; one‑letter code TVL) is an endogenous tripeptide first isolated from mammalian central nervous system tissue and historically designated the Schizophrenia Related Peptide. Chemically it is L‑threonyl‑L‑valyl‑L‑leucine (C₁₅H₂₉N₃O₅; MW 331.41 g·mol⁻¹), placing it in the class of small, neutral, hydrophobic oligopeptides.

Molecular Formula C15H29N3O5
Molecular Weight 331.41 g/mol
Cat. No. B8463541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThr-Val-Leu
Molecular FormulaC15H29N3O5
Molecular Weight331.41 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)O)N
InChIInChI=1S/C15H29N3O5/c1-7(2)6-10(15(22)23)17-14(21)12(8(3)4)18-13(20)11(16)9(5)19/h7-12,19H,6,16H2,1-5H3,(H,17,21)(H,18,20)(H,22,23)/t9-,10+,11+,12+/m1/s1
InChIKeyBKVICMPZWRNWOC-RHYQMDGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thr-Val-Leu (Schizophrenia Related Peptide) – Identity, Classification, and Procurement Context


Thr-Val-Leu (CAS 66317-22-4; one‑letter code TVL) is an endogenous tripeptide first isolated from mammalian central nervous system tissue and historically designated the Schizophrenia Related Peptide [1]. Chemically it is L‑threonyl‑L‑valyl‑L‑leucine (C₁₅H₂₉N₃O₅; MW 331.41 g·mol⁻¹), placing it in the class of small, neutral, hydrophobic oligopeptides . Its identification and early characterisation stem from peptidomic comparisons of post‑mortem brain samples from schizophrenia patients versus neurotypical controls, where a marked depletion of the TVL sequence was observed in hippocampal and prefrontal cortex specimens [2]. This provenance distinguishes Thr-Val-Leu from generic tripeptide libraries and makes it a sequence‑defined research tool for neuropsychiatric mechanistic studies.

Why Generic Tripeptide Substitution Fails for Thr-Val-Leu in Neurobiological Research


Tripeptides are frequently treated as interchangeable commodities, yet the biological activity of Thr-Val-Leu is strictly sequence‑dependent. The N‑terminal threonine provides a hydroxyl‑bearing side‑chain capable of hydrogen‑bonding interactions that are absent in Val‑ or Leu‑initiated isomers, while the C‑terminal leucine confers a specific hydrophobic anchor that differs from the β‑branched isoleucine or the smaller alanine found in near‑neighbour sequences such as Val-Thr-Ala-Leu (VTAL) [1]. Historical peptidomic data show that the TVL sequence, but not scrambled variants, is selectively depleted in schizophrenia brain tissue, arguing against simple amino‑acid compositional equivalence [2]. Furthermore, the tripeptide’s solubility profile—insoluble in water, requiring glacial acetic acid for dissolution—is a direct consequence of the Thr-Val-Leu residue order and cannot be extrapolated from solubility tables of the constituent free amino acids [3]. These sequence‑intrinsic properties mean that substituting even a single residue (e.g., Thr-Val-Ile or Ser-Val-Leu) produces a molecule with different hydrogen‑bonding capacity, different hydrophobicity, and an untested biological profile, making procurement of the exact TVL sequence essential for reproducible schizophrenia‑focused experiments.

Quantitative Differentiation Evidence: Thr-Val-Leu vs. Closest Analogs and Alternatives


Brain‑Region Depletion in Schizophrenia: Thr-Val-Leu vs. Neurotypical Controls

Comparative peptidomic analysis of post‑mortem hippocampal and prefrontal cortex tissue from schizophrenia patients versus neurotypical controls identified a significant depletion of the tripeptide Thr-Val-Leu. The magnitude of reduction was approximately 40 % in the disease group relative to controls, whereas generic tripeptide pools (total free tripeptide content) did not differ significantly between the two cohorts [1].

Schizophrenia Peptidomics Post‑mortem brain

Solubility Profile Differentiation: Thr-Val-Leu vs. Typical Hydrophilic Tripeptides

Thr-Val-Leu is practically insoluble in water and common aqueous buffers, requiring dissolution in 100–200 µL of glacial acetic acid per milligram before dilution into the desired buffer system [1]. In contrast, the hydrophilic CNS tripeptide Gly-His-Lys (liver growth factor) is freely soluble in water at >10 mg·mL⁻¹ and the chemotactic tripeptide Met-Leu-Tyr is soluble in PBS at ≥5 mg·mL⁻¹ [2]. This solubility differential of >100‑fold in aqueous media must be accounted for in experimental design and vendor selection.

Solubility Formulation Peptide handling

Sequence‑Identity Verification: Thr-Val-Leu vs. Common Scrambled or Substituted Tripeptide Impurities

Synthetic Thr-Val-Leu is susceptible to contamination by deletion sequences (Thr-Val, Val-Leu) and scrambled isomers (e.g., Val-Thr-Leu) generated during solid‑phase synthesis. Reputable vendors provide HPLC purity specifications at multiple thresholds (80 %, 90 %, 95 %, 98 %, 99 %) with mass spectrometric sequence verification [1]. The correct mass for [M+H]⁺ of Thr-Val-Leu is 332.22 Da; the isobaric isomer Val-Thr-Leu has an identical mass but a different retention time on C18 reversed‑phase HPLC (ΔRT typically 1.2–2.5 min under standard 5–60 % acetonitrile/0.1 % TFA gradients) [2].

Quality control Mass spectrometry Peptide synthesis

Proteolytic Stability Ranking: Thr-Val-Leu Compared with Other Bioactive Tripeptides

In a comparative study of biologically active tripeptides incubated with leucine aminopeptidase, Thr-Val-Leu was hydrolysed at a rate 0.05–0.15 times that of the reference substrate Leu-Gly-Gly, placing it in a slowly cleaved category alongside Met-Leu-Tyr (chemotactic factor) and Gly-His-Lys (liver growth factor) [1]. The N‑terminal threonine residue is a poor substrate for aminopeptidases compared with N‑terminal glycine or alanine, conferring relative resistance .

Peptide stability Protease resistance Half-life

Thr-Val-Leu – Evidence‑Backed Research and Industrial Application Scenarios


Schizophrenia Post‑Mortem Biomarker Validation and Peptidomic Reference Standard

Because Thr-Val-Leu is the only tripeptide for which a ~40 % depletion in schizophrenia hippocampal and prefrontal cortex has been documented [1], it serves as a sequence‑defined positive control in mass‑spectrometry‑based peptidomic assays that aim to replicate or extend post‑mortem brain biomarker studies. Laboratories validating targeted LC‑MS/MS panels for neuropsychiatric biomarker discovery procure this exact sequence to ensure their extraction and detection workflows can recapitulate the historically observed disease‑associated signal.

Protease‑Resistance Benchmarking in CNS Peptide Stability Studies

With a relative leucine aminopeptidase hydrolysis rate of only 0.05–0.15× that of Leu-Gly-Gly [1], Thr-Val-Leu is a suitable low‑turnover reference substrate for researchers characterising novel aminopeptidase inhibitors or evaluating the stability of therapeutic peptide candidates intended for CNS delivery. Its procurement enables side‑by‑side comparisons with more labile tripeptides under identical assay conditions.

Negative Control for Sequence‑Scrambled Peptide Activity Screens

The documented chromatographic separation (ΔRT ≈1.7 min on standard C18 gradients) between Thr-Val-Leu and its isobaric scrambled isomer Val-Thr-Leu [1] makes the correct sequence essential as a reference standard when screening combinatorial tripeptide libraries for neuronal receptor binding or functional activity. Researchers procure high‑purity Thr-Val-Leu as the biologically authenticated sequence against which scrambled or single‑residue‑substituted analogs are tested for loss of activity.

Formulation Development for Poorly Soluble Hydrophobic Peptides

Owing to its negligible aqueous solubility and requirement for glacial acetic acid pre‑dissolution [1], Thr-Val-Leu serves as a model hydrophobic tripeptide in formulation science studies aimed at improving the delivery of sparingly soluble peptide drugs. Procurement of the defined TVL sequence allows reproducible assessment of novel solubilisation excipients, cyclodextrin complexation, or nanoformulation strategies under standardised conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thr-Val-Leu

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.